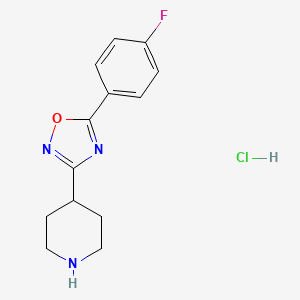

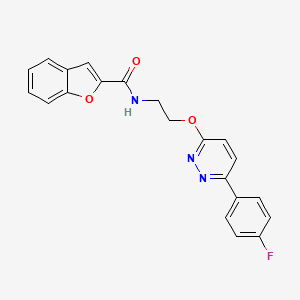

5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

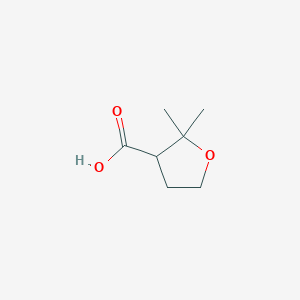

5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is synthesized using a specific method and has shown promising results in biochemical and physiological studies. In

Applications De Recherche Scientifique

Synthesis and Characterization

Compounds with structures similar to "5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride" have been synthesized through various methods, emphasizing their structural diversity and potential for modification. The synthesis processes often involve condensation reactions, with subsequent characterization using spectroscopic techniques and X-ray diffraction studies. These methods not only confirm the compounds' structures but also reveal their crystalline nature and molecular interactions. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate demonstrated the importance of weak intermolecular interactions in forming three-dimensional architectures (Sanjeevarayappa et al., 2015).

Biological Activities

The research on 1,2,4-oxadiazole derivatives has shown a range of biological activities, including antibacterial, antifungal, anthelmintic, and anticancer properties. These activities are attributed to the structural features of the compounds, such as the presence of fluorophenyl and piperidinyl groups, which influence their interaction with biological targets.

Antimicrobial Activity : Compounds have been evaluated against various bacterial and fungal strains, showing moderate to potent activity. For example, a study on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide revealed moderate to excellent antibacterial activity (Khalid et al., 2016).

Antitubercular and Anthelmintic Activities : Some derivatives have shown promise as antitubercular agents and possess moderate anthelmintic activity. This suggests potential applications in treating tuberculosis and parasitic worm infections (Shingare et al., 2018).

Anticancer Activity : The ability to induce apoptosis in cancer cells is another significant application. Derivatives have been identified as potential anticancer agents, with specific compounds showing activity against breast and colorectal cancer cell lines (Zhang et al., 2005).

Herbicidal Activity : Beyond biomedical applications, some 1,2,4-oxadiazole derivatives have been explored for their herbicidal activity, demonstrating the compounds' versatility and potential in agricultural settings (Tajik & Dadras, 2011).

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O.ClH/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9;/h1-4,9,15H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEBREHLIFGXSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC(=N2)C3=CC=C(C=C3)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2970623.png)

![2-(8-(2,5-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2970635.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-2-furamide](/img/structure/B2970639.png)

![(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2970641.png)

![2-(2,4-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2970645.png)

![8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2970646.png)